4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol
Overview
Description
4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol is a heterocyclic compound containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-p-tolyl-1,3-diketone with selenium dioxide in the presence of a base, followed by reduction and cyclization to form the selenazine ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other selenium-containing heterocycles.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in developing new drugs, particularly those targeting oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol is primarily related to its ability to interact with biological molecules through its selenium atom. Selenium can form selenoproteins, which play a crucial role in antioxidant defense and redox regulation. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-thiazine-4-ol: Contains sulfur instead of selenium.
4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-oxazine-4-ol: Contains oxygen instead of selenium.
4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazine-4-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
The presence of selenium in 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol imparts unique chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to form selenoproteins and its role in redox biology make this compound particularly interesting for research in antioxidant and therapeutic applications.
Properties
IUPAC Name |
4-ethyl-2-(4-methylphenyl)-5,6-dihydro-1,3-selenazin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOSe/c1-3-13(15)8-9-16-12(14-13)11-6-4-10(2)5-7-11/h4-7,15H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHPVCBZNTZISK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOSe | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432637 | |
Record name | 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219307-74-1 | |
Record name | 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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